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Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985 Get Quote

This document provides a comprehensive technical guide to the spectroscopic characterization

of 6-(methylamino)nicotinic acid. Intended for researchers, scientists, and professionals in

drug development, this guide moves beyond a simple data repository. Instead, it offers a

predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of this molecule. This approach is grounded in first principles and data

from analogous structures, providing a robust methodology for scientists to confirm the identity

and purity of synthesized 6-(methylamino)nicotinic acid.

Molecular Structure and Analytical Foundation
The first step in any spectroscopic analysis is a thorough understanding of the molecule's

structure. 6-(Methylamino)nicotinic acid is a disubstituted pyridine derivative. Its structure

contains several key features that will give rise to distinct spectroscopic signals: a carboxylic

acid group, a secondary amine, and a trisubstituted aromatic pyridine ring. For clarity in the

following NMR analysis, the atoms are numbered as shown below.

Caption: Numbering scheme for 6-(Methylamino)nicotinic acid.

¹H NMR Spectroscopy: A Predictive Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of

organic molecules in solution. While experimental data for the title compound is not readily

available in public databases, we can predict its spectrum with high confidence by analyzing

the parent structure, nicotinic acid, and applying known substituent effects.
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Methodology for Prediction: The predicted chemical shifts are based on the experimental

spectrum of nicotinic acid in DMSO-d₆[1] and the anticipated electronic effects of the

methylamino group (-NHCH₃). This group is a moderate electron-donating group, which is

expected to increase electron density on the pyridine ring, causing upfield (lower ppm) shifts for

the ring protons, particularly those ortho and para to its position.

Predicted ¹H NMR Data
(Predicted for a 400 MHz spectrometer in DMSO-d₆)
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Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Rationale for
Prediction

COOH ~13.2
Broad Singlet (br

s)
1H

The carboxylic

acid proton is

highly deshielded

and labile.

H2 ~8.8 Doublet (d) 1H

Ortho to the ring

nitrogen and

meta to the -

NHCH₃ group.

Expected to be

the most

downfield ring

proton but

slightly shielded

relative to

nicotinic acid

(~9.1 ppm).

H4 ~8.0
Doublet of

Doublets (dd)
1H

Ortho to the -

COOH group

and meta to the -

NHCH₃ group.

Expected to be

shielded relative

to its position in

nicotinic acid

(~8.8 ppm).

H5 ~6.8 Doublet (d) 1H Ortho to the

electron-donating

-NHCH₃ group,

leading to a

significant upfield

shift compared to

its position in
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nicotinic acid

(~8.3 ppm).

NH ~6.5
Broad Singlet (br

s)
1H

The secondary

amine proton

signal is often

broad and its

position can vary

with

concentration

and temperature.

N-CH₃ ~2.8 Doublet (d) 3H

The methyl

protons will be a

doublet due to

coupling with the

adjacent N-H

proton.

Standard Experimental Protocol for ¹H NMR
A self-validating protocol ensures data integrity and reproducibility.

Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes

the polar compound and allows for the observation of exchangeable protons (COOH and

NH).

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the primary

internal reference. Tetramethylsilane (TMS) can be added as an alternative standard (δ =

0.00 ppm).

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard

acquisition parameters should be used, including a 30° pulse angle and a relaxation delay of

at least 2 seconds to ensure accurate integration.[2]

Data Acquisition: Collect at least 16 scans to achieve a good signal-to-noise ratio.
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D₂O Exchange: To confirm the assignment of the COOH and NH protons, add a drop of

deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals

corresponding to these exchangeable protons will disappear or significantly diminish.

¹³C NMR Spectroscopy: Probing the Carbon
Skeleton
Carbon NMR provides complementary information, revealing the electronic environment of

each unique carbon atom in the molecule.

Methodology for Prediction: Predictions are derived from the experimental spectrum of nicotinic

acid[3][4] and standard substituent chemical shift increment (SCS) values for amino and methyl

groups on an aromatic ring. The electron-donating -NHCH₃ group will cause an upfield shift

(lower ppm) for the C5 and C3 carbons, while the carbon directly attached to it (C6) will

experience a downfield shift.

Predicted ¹³C NMR Data
(Predicted for a 100 MHz spectrometer in DMSO-d₆)
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Assigned Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C7 (C=O) ~167

Typical chemical shift for a

carboxylic acid carbonyl

carbon.

C6 ~158

Aromatic carbon attached to

the nitrogen of the amino

group; expected to be

significantly downfield.

C2 ~151
Ortho to the ring nitrogen,

expected to be downfield.

C4 ~138
Shift influenced by the

adjacent C3 and C5.

C3 ~128
The position of the carboxylic

acid group.

C5 ~108

Ortho to the electron-donating

-NHCH₃ group, resulting in a

strong upfield shift.

C8 (N-CH₃) ~28

Typical range for a methyl

group attached to a nitrogen

atom.[5]

Standard Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically

requires a more concentrated sample or a longer acquisition time due to the low natural

abundance (1.1%) of the ¹³C isotope.[6]

Instrument Setup: Acquire a proton-decoupled spectrum to simplify the data, resulting in a

single peak for each unique carbon atom.

Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is typically

required to obtain a good signal-to-noise ratio. A spectral window of -10 ppm to 180 ppm is
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appropriate.[2]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an ideal technique for the rapid identification of key functional groups within

a molecule. The spectrum of 6-(methylamino)nicotinic acid is expected to show

characteristic absorption bands for the O-H, N-H, C=O, and aromatic ring bonds.

Predicted Key IR Absorptions
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Appearance Rationale

O-H (Carboxylic Acid) 2500 - 3300 Very Broad

The O-H stretch is

broadened

significantly due to

hydrogen bonding.[7]

[8]

N-H (Secondary

Amine)
3300 - 3500 Sharp, Medium

A secondary amine

shows a single N-H

stretching peak, which

is typically sharper

than an O-H peak.[7]

C-H (Aromatic) 3000 - 3100 Sharp, Weak

Stretching vibrations

for hydrogens

attached to the sp²

hybridized carbons of

the pyridine ring.[7]

C-H (Aliphatic) 2850 - 3000 Sharp, Medium

Stretching vibrations

for the methyl group

hydrogens.

C=O (Carboxylic Acid) 1680 - 1720 Strong, Sharp

The carbonyl stretch

is a very strong and

reliable indicator of

this functional group.

[8][9]

C=C, C=N (Aromatic

Ring)
1450 - 1600 Medium to Strong

Multiple bands are

expected in this region

corresponding to the

pyridine ring

vibrations.
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C-O (Carboxylic Acid) 1210 - 1320 Medium

Corresponds to the

carbon-oxygen single

bond stretch.

Standard Experimental Protocol for IR Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

most convenient. Place a small amount of the dry powder directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a disc.

Background Scan: First, acquire a background spectrum of the empty sample compartment

to subtract atmospheric CO₂ and H₂O absorptions.

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans

over a range of 4000 to 600 cm⁻¹. The region below 1500 cm⁻¹ is known as the "fingerprint

region" and is unique to the molecule as a whole.[9]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information

through the analysis of fragmentation patterns. While a public spectrum for the title compound

is unavailable, we can predict its behavior under mass spectrometric conditions, particularly

using electrospray ionization (ESI), which is a soft ionization technique suitable for this polar

molecule.

Predicted Mass and Fragmentation: The molecular formula is C₈H₁₀N₂O₂. The calculated

monoisotopic mass is 166.0742 g/mol .

Ionization: In positive ion ESI-MS, the molecule is expected to be observed as the

protonated molecular ion, [M+H]⁺, at an m/z of approximately 167.08.

Fragmentation: Tandem MS (MS/MS) of the precursor ion at m/z 167 would likely reveal

characteristic losses. A primary fragmentation would be the loss of a water molecule (-18 Da)

or the loss of the carboxylic acid group as CO₂ (-44 Da) or the entire -COOH radical (-45
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Da). The fragmentation of nicotinic acid itself often involves the loss of the carboxylic group

to yield a pyridinium ion.[10][11]

[M+H]⁺
m/z = 167

[M+H - H₂O]⁺
m/z = 149

- H₂O

[M+H - CO₂]⁺
m/z = 123

- CO₂

[M+H - COOH]⁺
m/z = 122

- •COOH

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathways.

Standard Experimental Protocol for LC-MS
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable

solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

[12][13]

Chromatography: Introduce the sample into the mass spectrometer via liquid

chromatography (LC) using a C18 column. This step separates the analyte from impurities.

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

Data Acquisition: First, perform a full scan analysis to identify the [M+H]⁺ ion. Then, perform

a product ion scan (tandem MS/MS) on the precursor ion (m/z 167) to generate the

fragmentation spectrum.[11]

Integrated Workflow for Structural Verification
The definitive confirmation of 6-(methylamino)nicotinic acid's structure relies not on a single

technique, but on the synergistic integration of all spectroscopic data. The following workflow

illustrates the logical process from sample to confirmed structure.
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Data Acquisition

Data Analysis & Verification

Conclusion

Synthesized Sample

LC-MS Analysis IR (ATR) Analysis NMR (¹H, ¹³C) Analysis

Confirm Molecular Weight
(m/z = 167 for [M+H]⁺)

Confirm Functional Groups
(O-H, N-H, C=O)

Confirm Connectivity & Isomer
(Proton/Carbon Environment)

Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for structural confirmation.

By following this predictive guide and the associated protocols, a researcher can systematically

acquire and interpret the necessary spectroscopic data to unequivocally verify the synthesis of

6-(methylamino)nicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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